molecular formula C8H12N2O2S B581362 tert-Butyl thiazol-4-ylcarbamate CAS No. 1235406-42-4

tert-Butyl thiazol-4-ylcarbamate

Cat. No. B581362
Key on ui cas rn: 1235406-42-4
M. Wt: 200.256
InChI Key: NNPOFSOQPYVUDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09388180B2

Procedure details

DPPA (1.19 g, 4.34 mmol) was added dropwise to a mixture of thiazole-4-carboxylic acid (0.5 g, 3.87 mmol) and triethylamine (0.44 g, 4.30 mmol) in tert-BuOH (50 mL) at 0° C.-5° C. The mixture was heated to 90° C. for overnight. The solvent was evaporated in vacuo, the residue was diluted with water and extracted with EA (3×20 mL). The combined organic phase was washed with brine, dried with Na2SO4, concentrated under reduced pressure to give crude product. The crude product was purified by column chromatography on silica gel (EA/heptane=1/10) to give the title compound (0.47 g, 2.35 mmol, 60.6%) as a white solid.
Name
Quantity
1.19 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
60.6%

Identifiers

REACTION_CXSMILES
C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:8])=CC=1.[S:18]1[CH:22]=[C:21](C(O)=O)[N:20]=[CH:19]1.C([N:28]([CH2:31]C)CC)C.[C:33]([OH:37])([CH3:36])([CH3:35])[CH3:34]>>[S:18]1[CH:22]=[C:21]([NH:28][C:31](=[O:8])[O:37][C:33]([CH3:36])([CH3:35])[CH3:34])[N:20]=[CH:19]1

Inputs

Step One
Name
Quantity
1.19 g
Type
reactant
Smiles
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
Name
Quantity
0.5 g
Type
reactant
Smiles
S1C=NC(=C1)C(=O)O
Name
Quantity
0.44 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated in vacuo
ADDITION
Type
ADDITION
Details
the residue was diluted with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EA (3×20 mL)
WASH
Type
WASH
Details
The combined organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (EA/heptane=1/10)

Outcomes

Product
Name
Type
product
Smiles
S1C=NC(=C1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.35 mmol
AMOUNT: MASS 0.47 g
YIELD: PERCENTYIELD 60.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.